

# Application Notes and Protocols: Radiolabeling of [Tyr<sup>0</sup>] CRF (ovine) with <sup>125</sup>I

**Author:** BenchChem Technical Support Team. **Date:** January 2026

| Compound of Interest |                                                           |
|----------------------|-----------------------------------------------------------|
| Compound Name:       | [Tyr <sup>0</sup> ] Corticotropin Releasing Factor, ovine |
| Cat. No.:            | B3029927                                                  |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Authored by a Senior Application Scientist

This document provides a detailed guide for the radioiodination of [Tyr<sup>0</sup>] Corticotropin-Releasing Factor (ovine) with Iodine-125 (<sup>125</sup>I). The protocols described herein are designed to yield a high-specific-activity tracer suitable for use in radioimmunoassays (RIAs), receptor binding studies, and other sensitive applications. This guide emphasizes not just the procedural steps but the underlying principles to empower researchers to troubleshoot and adapt these methods effectively.

## Introduction: The Significance of Radiolabeled CRF

Corticotropin-Releasing Factor (CRF) is a 41-amino acid neuropeptide that plays a central role in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis and the stress response. The ovine variant of CRF (oCRF) is commonly used in research due to its high biological activity. Radiolabeling of oCRF, specifically with <sup>125</sup>I on a tyrosine residue, is essential for its quantitative detection in biological samples and for studying its interaction with its receptors. The introduction of a tyrosine residue at the N-terminus ([Tyr<sup>0</sup>]) provides a reliable site for iodination without compromising the peptide's biological activity.

The primary goal of this protocol is to covalently attach the radioactive isotope <sup>125</sup>I to the phenol group of the tyrosine residue in [Tyr<sup>0</sup>] oCRF. This is achieved through an electrophilic aromatic

substitution reaction. The radioiodine, typically supplied as sodium iodide ( $\text{Na}^{125}\text{I}$ ), is first oxidized to a more reactive electrophilic species ( $\text{I}^+$ ), which then attacks the electron-rich ortho positions of the tyrosine ring.<sup>[1]</sup>

Two common methods for this oxidation are the use of Chloramine-T and Iodogen.<sup>[1][2]</sup> Both methods have their advantages and disadvantages, and the choice between them often depends on the sensitivity of the peptide to oxidation.<sup>[1][3][4]</sup>

## Essential Safety Precautions for Handling $^{125}\text{I}$

Iodine-125 is a gamma and X-ray emitter with a half-life of 60.1 days.<sup>[5][6]</sup> Due to its volatility and affinity for the thyroid gland, strict adherence to safety protocols is mandatory.<sup>[5][6]</sup>

- Designated Work Area: All work with  $^{125}\text{I}$  must be conducted in a designated and properly labeled fume hood.<sup>[5][7]</sup>
- Shielding: Use lead shielding (at least 3 mm thick) to minimize radiation exposure.<sup>[7][8][9]</sup>
- Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and double disposable gloves. Change the outer gloves frequently, especially if contamination is suspected.<sup>[5][8][9]</sup>
- Monitoring: Regularly monitor work surfaces and personnel for contamination using a sodium iodide crystal scintillation detector.<sup>[5]</sup> Thyroid bioassays are recommended following iodination procedures.<sup>[5][7]</sup>
- Waste Disposal: All radioactive waste must be segregated and disposed of according to institutional and regulatory guidelines.<sup>[5][7]</sup>
- Volatility: Avoid acidic conditions and freezing of  $\text{Na}^{125}\text{I}$  solutions, as these can increase the volatilization of radioiodine.<sup>[6][8][9]</sup>

## Materials and Reagents

| Reagent/Material                                                         | Specifications                        | Supplier (Example)              |
|--------------------------------------------------------------------------|---------------------------------------|---------------------------------|
| [Tyr <sup>0</sup> ] CRF (ovine)                                          | Lyophilized, high purity (>95%)       | Bachem, Phoenix Pharmaceuticals |
| Na <sup>125</sup> I                                                      | High specific activity, in 0.1 M NaOH | PerkinElmer, GE Healthcare      |
| Iodogen (1,3,4,6-tetrachloro-3 $\alpha$ ,6 $\alpha$ -diphenylglycoluril) | Reagent grade                         | Pierce, Sigma-Aldrich           |
| Chloramine-T trihydrate                                                  | Reagent grade                         | Sigma-Aldrich                   |
| Sodium metabisulfite                                                     | Reagent grade                         | Sigma-Aldrich                   |
| Phosphate Buffer                                                         | 0.5 M, pH 7.5                         | In-house preparation            |
| Acetonitrile (ACN)                                                       | HPLC grade                            | Fisher Scientific               |
| Trifluoroacetic acid (TFA)                                               | HPLC grade                            | Fisher Scientific               |
| Sep-Pak C18 Cartridges                                                   | Waters                                |                                 |
| HPLC System with C18 column                                              | Reverse-phase                         | Agilent, Waters                 |
| Gamma Counter                                                            | PerkinElmer, Beckman Coulter          |                                 |

## Radiolabeling Protocols

Two primary methods for the radioiodination of [Tyr<sup>0</sup>] oCRF are presented below. The Iodogen method is generally milder and often preferred for peptides sensitive to oxidation.[\[1\]](#)

### The Iodogen Method

The Iodogen method utilizes a water-insoluble oxidizing agent, 1,3,4,6-tetrachloro-3 $\alpha$ ,6 $\alpha$ -diphenylglycoluril, coated onto the surface of the reaction vessel.[\[10\]](#)[\[11\]](#)[\[12\]](#) This solid-phase approach minimizes direct contact of the strong oxidizing agent with the peptide in solution, thereby reducing potential oxidative damage.[\[12\]](#)

Protocol Steps:

- Prepare Iodogen-coated tubes:
  - Dissolve Iodogen in chloroform or dichloromethane to a concentration of 0.1 mg/mL.
  - Add 20-30  $\mu$ L of this solution to a clean glass or polypropylene tube.
  - Evaporate the solvent under a gentle stream of nitrogen gas at room temperature to create a uniform coating.
  - Store the coated tubes at 4°C for up to one month or at -20°C for longer periods.[\[11\]](#)
- Reconstitute the Peptide:
  - Reconstitute  $[\text{Tyr}^0]$  oCRF in 0.05 M phosphate buffer (pH 7.5) to a concentration of 1 mg/mL.
- Initiate the Labeling Reaction:
  - In the Iodogen-coated tube, add 5-10  $\mu$ g of the reconstituted  $[\text{Tyr}^0]$  oCRF.
  - Add 0.5-1.0 mCi of  $\text{Na}^{125}\text{I}$ .
  - Gently mix the contents for 30-60 seconds. The reaction time may need to be optimized.
- Terminate the Reaction:
  - Transfer the reaction mixture to a clean tube containing a quenching solution (e.g., 50  $\mu$ L of 50 mM phosphate buffer with 0.15 M NaCl and 1 mM KI) to stop the reaction.[\[11\]](#)



[Click to download full resolution via product page](#)

Caption: Workflow for the Iodogen labeling method.

## The Chloramine-T Method

Chloramine-T is a strong, water-soluble oxidizing agent that rapidly converts iodide to its reactive form.[4] While highly efficient, it can cause oxidative damage to sensitive amino acid residues if not carefully controlled.[3][4]

Protocol Steps:

- Reconstitute the Peptide:
  - Reconstitute  $[\text{Tyr}^0]$  oCRF in 0.05 M phosphate buffer (pH 7.5) to a concentration of 1 mg/mL.
- Prepare Reagents:
  - Prepare a fresh solution of Chloramine-T in 0.05 M phosphate buffer (pH 7.5) at a concentration of 0.4 mg/mL.[13]
  - Prepare a fresh solution of sodium metabisulfite in 0.05 M phosphate buffer (pH 7.5) at a concentration of 0.6 mg/mL.[13]
- Initiate the Labeling Reaction:
  - In a microcentrifuge tube, combine:
    - 5-10  $\mu\text{g}$  of reconstituted  $[\text{Tyr}^0]$  oCRF
    - 0.5-1.0 mCi of  $\text{Na}^{125}\text{I}$
  - Add 20  $\mu\text{L}$  of the Chloramine-T solution to initiate the reaction and start a timer.[13]
  - Gently mix for 60 seconds.[13]
- Terminate the Reaction:

- Add 20  $\mu$ L of the sodium metabisulfite solution to quench the reaction.[13]
- Let the mixture stand for 5 minutes at room temperature.[13]



[Click to download full resolution via product page](#)

Caption: Workflow for the Chloramine-T labeling method.

## Purification of Radiolabeled [Tyr<sup>0</sup>] oCRF

Purification is a critical step to separate the labeled peptide from unreacted Na<sup>125</sup>I, damaged peptide fragments, and other reaction components. A two-step purification process involving Sep-Pak cartridges followed by HPLC is recommended for achieving high purity.[14]

## Sep-Pak C18 Cartridge Purification

This rapid solid-phase extraction method provides a preliminary separation of the hydrophobic peptide from the hydrophilic free iodide.[14][15][16]

Protocol Steps:

- Equilibrate the Cartridge:
  - Wash a Sep-Pak C18 cartridge with 5 mL of 80% acetonitrile/0.1% TFA.
  - Equilibrate the cartridge with 10 mL of 0.1% TFA in water.
- Load the Sample:

- Dilute the quenched reaction mixture with 1 mL of 0.1% TFA.
- Load the diluted mixture onto the equilibrated Sep-Pak cartridge.
- Wash:
  - Wash the cartridge with 10 mL of 0.1% TFA to elute the unreacted Na<sup>125</sup>I.
- Elute:
  - Elute the labeled peptide with 3 mL of 80% acetonitrile/0.1% TFA into a clean collection tube.[17]

## High-Performance Liquid Chromatography (HPLC) Purification

Reverse-phase HPLC is used to separate the mono-iodinated peptide from the unlabeled peptide and any di-iodinated species.[17][18][19][20]

### Protocol Steps:

- System Setup:
  - Equilibrate a C18 reverse-phase HPLC column with a mobile phase of 95% Solvent A (0.1% TFA in water) and 5% Solvent B (0.1% TFA in acetonitrile).
- Sample Injection:
  - Inject the eluate from the Sep-Pak purification onto the HPLC column.
- Elution Gradient:
  - Elute the peptides using a linear gradient of increasing acetonitrile concentration (e.g., 5% to 60% Solvent B over 30 minutes) at a flow rate of 1 mL/min.
- Fraction Collection:

- Monitor the elution profile using a UV detector (220 nm or 280 nm) and collect fractions (e.g., 0.5 mL) into tubes.
- Identify Labeled Peptide:
  - Measure the radioactivity of each fraction using a gamma counter to identify the peak corresponding to the  $^{125}\text{I}$ -labeled  $[\text{Tyr}^0]$  oCRF. The labeled peptide will elute slightly later than the unlabeled peptide due to increased hydrophobicity.

## Quality Control of $^{125}\text{I}$ -[Tyr $^0$ ] oCRF

After purification, it is essential to assess the quality of the radiolabeled peptide.

### Determination of Specific Activity

Specific activity is the amount of radioactivity per unit mass or mole of the peptide and is a critical parameter for ensuring the sensitivity of subsequent assays.[\[21\]](#)[\[22\]](#)[\[23\]](#)

Calculation:

- Quantify Radioactivity: Determine the total radioactivity (in Curies or Becquerels) of the purified labeled peptide pool using a calibrated gamma counter.
- Quantify Peptide Mass: Determine the mass of the peptide in the same pool. This can be estimated from the area under the curve of the UV chromatogram, referenced against a standard curve of known concentrations of unlabeled  $[\text{Tyr}^0]$  oCRF.
- Calculate Specific Activity:
  - Specific Activity (Ci/mmol) = (Total Radioactivity in Ci) / (Total moles of peptide)
  - Specific Activity (Bq/g) = (Total Radioactivity in Bq) / (Total mass of peptide in g)[\[24\]](#)

A high specific activity is desirable, approaching the theoretical maximum for a single  $^{125}\text{I}$  atom per molecule.

### Assessment of Immunoreactivity

The immunoreactivity of the labeled peptide must be assessed to ensure that the labeling process has not damaged its ability to bind to its specific antibody.[25][26]

#### Protocol Steps:

- Prepare Serial Dilutions: Prepare serial dilutions of the purified  $^{125}\text{I}$ -[Tyr<sup>0</sup>] oCRF.
- Incubate with Antibody: Incubate a fixed, small amount of the labeled peptide with increasing concentrations of a specific anti-CRF antibody (in excess) until maximum binding is achieved.
- Separate Bound and Free Peptide: Use a suitable separation method (e.g., second antibody precipitation, protein A/G beads) to separate the antibody-bound labeled peptide from the free labeled peptide.
- Measure Radioactivity: Measure the radioactivity in the bound and free fractions using a gamma counter.
- Calculate Immunoreactive Fraction:
  - Immunoreactive Fraction (%) = [(Radioactivity of Bound Fraction) / (Total Radioactivity)] x 100

A high immunoreactive fraction (>80%) indicates that the labeled peptide has retained its biological integrity.

## Storage and Stability

Store the purified  $^{125}\text{I}$ -[Tyr<sup>0</sup>] oCRF in a solution containing a carrier protein (e.g., 0.1% BSA) to prevent adsorption to container walls and degradation. Aliquot the labeled peptide into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. The useful life of the tracer is limited by the half-life of  $^{125}\text{I}$  and potential radiolytic damage over time.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [mdpi.com](http://mdpi.com) [mdpi.com]
- 2. Radioiodination of peptide hormones and immunoglobulin preparations: comparison of the chloramine T and iodogen method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chloramine-T in radiolabeling techniques. IV. Penta-O-acetyl-N-chloro-N-methylglucamine as an oxidizing agent in radiolabelling techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [portlandpress.com](http://portlandpress.com) [portlandpress.com]
- 5. [ehs.princeton.edu](http://ehs.princeton.edu) [ehs.princeton.edu]
- 6. [ehs.yale.edu](http://ehs.yale.edu) [ehs.yale.edu]
- 7. [ehs.unl.edu](http://ehs.unl.edu) [ehs.unl.edu]
- 8. [queensu.ca](http://queensu.ca) [queensu.ca]
- 9. [resources.revvity.com](http://resources.revvity.com) [resources.revvity.com]
- 10. Preparation of <sup>125</sup>I-Labeled Peptides and Proteins with High Specific Activity Using IODO-GEN | Springer Nature Experiments [experiments.springernature.com]
- 11. [info.gbiosciences.com](http://info.gbiosciences.com) [info.gbiosciences.com]
- 12. Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [gropep.com](http://gropep.com) [gropep.com]
- 14. Rapid purification of radioiodinated peptides with Sep-Pak reversed phase cartridges and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A rapid and simple Sep Pak method for purification of radioiodinated IQNP, a high affinity ligand for the muscarinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [researchgate.net](http://researchgate.net) [researchgate.net]
- 17. Redirecting [linkinghub.elsevier.com]
- 18. [ovid.com](http://ovid.com) [ovid.com]
- 19. Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Iodine-125 Labeling Service [bioprocessonline.com]
- 21. [revvity.co.jp](http://revvity.co.jp) [revvity.co.jp]

- 22. EANM guideline for harmonisation on molar activity or specific activity of radiopharmaceuticals: impact on safety and imaging quality - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Specific activity - Wikipedia [en.wikipedia.org]
- 24. youtube.com [youtube.com]
- 25. Quality control test for immunoreactivity of radiolabeled antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Good practices for <sup>89</sup>Zr radiopharmaceutical production and quality control - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Radiolabeling of [Tyr<sup>0</sup>] CRF (ovine) with <sup>125</sup>I]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3029927#radiolabeling-tyr0-crf-ovine-protocol-with-i-125]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)